molecular formula C11H12BrFO3 B13681362 Ethyl 3-(3-bromo-4-fluorophenyl)-3-hydroxypropanoate

Ethyl 3-(3-bromo-4-fluorophenyl)-3-hydroxypropanoate

Cat. No.: B13681362
M. Wt: 291.11 g/mol
InChI Key: CVNOYVDANOGFON-UHFFFAOYSA-N
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Description

Ethyl 3-(3-bromo-4-fluorophenyl)-3-hydroxypropanoate is an organic compound that belongs to the class of esters It is characterized by the presence of a bromo and a fluoro substituent on the phenyl ring, along with a hydroxypropanoate ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(3-bromo-4-fluorophenyl)-3-hydroxypropanoate typically involves the esterification of 3-(3-bromo-4-fluorophenyl)-3-hydroxypropanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(3-bromo-4-fluorophenyl)-3-hydroxypropanoate can undergo various types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The bromo substituent can be replaced by other nucleophiles through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

    Oxidation: 3-(3-bromo-4-fluorophenyl)-3-oxopropanoate.

    Reduction: Ethyl 3-(3-bromo-4-fluorophenyl)-3-hydroxypropanol.

    Substitution: Ethyl 3-(3-methoxy-4-fluorophenyl)-3-hydroxypropanoate.

Scientific Research Applications

Ethyl 3-(3-bromo-4-fluorophenyl)-3-hydroxypropanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 3-(3-bromo-4-fluorophenyl)-3-hydroxypropanoate involves its interaction with specific molecular targets. The presence of the bromo and fluoro substituents can influence the compound’s binding affinity and selectivity towards enzymes or receptors. The hydroxypropanoate ester group may undergo hydrolysis to release the active hydroxy acid, which can then interact with biological pathways.

Comparison with Similar Compounds

Similar Compounds

    3-Bromo-4-fluorophenol: Similar in structure but lacks the ester and hydroxypropanoate groups.

    2-(3-Bromo-4-fluorophenyl)acetonitrile: Contains a nitrile group instead of the ester and hydroxypropanoate groups.

Uniqueness

Ethyl 3-(3-bromo-4-fluorophenyl)-3-hydroxypropanoate is unique due to the combination of its ester, hydroxypropanoate, bromo, and fluoro substituents

Properties

Molecular Formula

C11H12BrFO3

Molecular Weight

291.11 g/mol

IUPAC Name

ethyl 3-(3-bromo-4-fluorophenyl)-3-hydroxypropanoate

InChI

InChI=1S/C11H12BrFO3/c1-2-16-11(15)6-10(14)7-3-4-9(13)8(12)5-7/h3-5,10,14H,2,6H2,1H3

InChI Key

CVNOYVDANOGFON-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC(C1=CC(=C(C=C1)F)Br)O

Origin of Product

United States

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